molecular formula C12H14N2O2S B14626837 Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate CAS No. 56744-87-7

Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate

Cat. No.: B14626837
CAS No.: 56744-87-7
M. Wt: 250.32 g/mol
InChI Key: FOSVHDSKWXYMIR-UHFFFAOYSA-N
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Description

Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate is a chemical compound that features a benzimidazole ring, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate typically involves the reaction of 2-mercaptobenzimidazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to the benzimidazole moiety, which is present in many pharmacologically active compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate is not fully understood. compounds containing the benzimidazole ring are known to interact with various biological targets, including enzymes and receptors. The sulfur atom in the compound may also play a role in its biological activity by forming interactions with metal ions or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Mercaptobenzimidazole: A precursor in the synthesis of Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate.

    Ethyl 3-bromopropanoate: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both the benzimidazole ring and the ethyl ester group, which may confer distinct chemical and biological properties. The sulfur atom in the compound also adds to its reactivity and potential interactions with biological targets .

Properties

CAS No.

56744-87-7

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 3-(1H-benzimidazol-2-ylsulfanyl)propanoate

InChI

InChI=1S/C12H14N2O2S/c1-2-16-11(15)7-8-17-12-13-9-5-3-4-6-10(9)14-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

FOSVHDSKWXYMIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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